molecular formula C11H12ClNO4 B104368 Diethyl 4-chloropyridine-2,6-dicarboxylate CAS No. 53389-01-8

Diethyl 4-chloropyridine-2,6-dicarboxylate

Cat. No.: B104368
CAS No.: 53389-01-8
M. Wt: 257.67 g/mol
InChI Key: XQVRVZXJZVVBLW-UHFFFAOYSA-N
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Description

Diethyl 4-chloropyridine-2,6-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H12ClNO4 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Docking Studies

Diethyl 4-chloropyridine-2,6-dicarboxylate derivatives have shown potent antimicrobial activity. A study synthesized various substituted derivatives and found they exhibited more potent activities than their precursors. Docking simulation of these compounds into Escherichia coli topoisomerase II DNA Gyrase B was also performed, indicating their potential in antimicrobial applications (Kumar et al., 2017).

Improvement of Synthetic Process

The synthetic process of 4-chloropyridine-2,6-dicarboxylic acid, closely related to this compound, was improved for practicality and potential industrialization. This study focused on enhancing the yield and simplifying the synthesis process, crucial for its application in various scientific fields (Xiao, 2011).

Synthesis of Deuterated Compounds

In the field of nuclear medicine and radiopharmaceuticals, the synthesis of deuterated compounds of this compound is significant. A study achieved the synthesis of mono- and trideutero compounds under specific conditions, indicating its application in these specialized domains (Herdering & Krüger, 1998).

Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives

Research has been conducted on synthesizing novel multifunctional compounds with pyridine-2,6-dicarboxylic acid, highlighting the versatility of this compound derivatives. These compounds were characterized for potential applications in various fields (Yin & Tan, 2003).

Apoptosis Induction in Cancer Research

In cancer research, certain this compound derivatives have been synthesized to explore their potential in inducing apoptosis in cancer cells. This research provides insights into structure-cytotoxicity relationships and the potential use of these compounds in chemotherapy (Ahn et al., 2018).

Cardiovascular Research

Studies have also explored the cardioactivity of this compound derivatives, particularly in relation to calcium-channel blockers. These compounds have shown promise as vasodilators, indicating their potential application in treating cardiovascular disorders (McKenna et al., 1988).

Fluorescence Properties in Chemistry

This compound derivatives have been used to synthesize novel complexes with unique fluorescence properties. This application is particularly relevant in the field of analytical chemistry and bioimaging (Rui, 2006).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be inhaled .

Future Directions

While specific future directions for Diethyl 4-chloropyridine-2,6-dicarboxylate are not mentioned in the sources I found, it’s clear that this compound and similar ones have potential uses in various fields including organic synthesis, agrochemical, pharmaceutical and dyestuff field .

Properties

IUPAC Name

diethyl 4-chloropyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVRVZXJZVVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304639
Record name diethyl 4-chloropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-01-8
Record name 2,6-Pyridinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53389-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 166604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053389018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53389-01-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name diethyl 4-chloropyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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